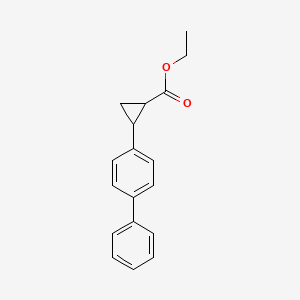

2-(4-苯基苯基)环丙烷-1-甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest, Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate, is a cyclopropane derivative. Cyclopropane compounds are known for their unique three-membered ring structure, which imparts significant strain and reactivity to these molecules. They are often used in organic synthesis and can exhibit interesting biological activities .

Synthesis Analysis

The synthesis of cyclopropane derivatives can be complex due to the inherent strain in the three-membered ring. In the context of related compounds, the synthesis of ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate (ECMC) has been reported to initiate the cationic polymerization of N-vinylcarbazole, suggesting that similar ethyl cyclopropane carboxylates could be used in polymerization reactions . Additionally, substituted cyclohexenone derivatives have been synthesized from reactions involving chalcones and ethylacetoacetate, which could potentially be adapted for the synthesis of related cyclopropane compounds .

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives is characterized by the cyclopropane ring. X-ray diffraction studies of related compounds, such as cis- and trans-3,3-bis(4-methylphenyl)cyclopropane-1,2-dicarboxylic acid, have revealed details about the molecular geometries and how they interact with solvents like ethanol . These studies can provide insights into the stereochemistry and electronic properties of the cyclopropane ring, which are crucial for understanding the reactivity and potential applications of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate.

Chemical Reactions Analysis

Cyclopropane derivatives participate in various chemical reactions due to their strained ring system. For example, the photochemistry of ethyl 4-substituted 2-cyano-1,2-dihydroquinoline-1-carboxylates leads to the formation of cycloprop[b]indoles, showcasing the reactivity of the cyclopropane ring under irradiation . The cationic polymerization initiated by ECMC also demonstrates the potential of cyclopropane derivatives to act as initiators in polymer formation .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane derivatives are influenced by their molecular structure. The strain in the cyclopropane ring can affect boiling points, solubility, and stability. The inclusion complexes of cyclopropane dicarboxylic acids with ethanol suggest that these compounds can form supramolecular structures through hydrogen bonding, which could be relevant for the solubility and crystallization behavior of Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate . The antimicrobial activity screening of related cyclopropane carboxamide derivatives indicates potential biological properties that could be explored for Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate .

科学研究应用

聚合物化学应用

与 2-(4-苯基苯基)环丙烷-1-甲酸乙酯相关的化合物 1-[(4-羟基苯基)氨基羰基)]-2-乙烯基环丙烷甲酸乙酯已用于聚合物化学。它在水性介质中使用辣根过氧化物酶作为催化剂进行低聚,通过自由基聚合形成交联聚合物(Pang、Ritter 和 Tabatabai,2003 年)。

药物化学和药物发现

另一种相关化合物 2-(苯硫基)环丙烷-1-甲酸乙酯在药物化学中很重要。它作为双功能环丙烷,用于制备各种含环丙烷的先导化合物、片段和结构单元,这些化合物在药物发现中很有价值(Chawner,2017 年)。

抗菌和抗氧化应用

类似于 2-(4-苯基苯基)环丙烷-1-甲酸乙酯的化合物显示出显着的抗菌和抗氧化活性。具体而言,2-(4-甲氧苯基)-3-(噻吩-2-羰基)环丙烷甲酸乙酯表现出优异的抗菌和抗真菌特性,以及显着的抗氧化潜力(Raghavendra 等人,2016 年)。

植物中的乙烯生物合成

对 1-氨基环丙烷-1-羧酸(植物中的乙烯前体)的研究涉及与 2-(4-苯基苯基)环丙烷-1-甲酸乙酯在结构上相关的化合物。这项研究对于了解乙烯生物合成至关重要,乙烯生物合成影响植物生长和果实成熟过程(Hoffman、Yang 和 McKeon,1982 年)。

属性

IUPAC Name |

ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O2/c1-2-20-18(19)17-12-16(17)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-11,16-17H,2,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEDCGJPIPIYLPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC1C2=CC=C(C=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B1321549.png)

![4-Nitrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1321552.png)